Head-to-Head Condensation Yield: Tosylate (94.5%) vs. Prior Art Hydrochloride Route (32–35%)
Patented prasugrel processes using the tosylate salt achieve markedly higher yields in the key condensation step compared to earlier methods employing the hydrochloride salt. In the patent US 20120142927, 2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine p-toluenesulfonate is reacted with α-cyclopropylcarbonyl-2-fluorobenzyl bromide under phase-transfer conditions to yield the coupled intermediate (compound 4) in 94.5% yield [1]. In contrast, prior art cited in the same patent using the hydrochloride salt reported yields of only 32–35% for the analogous condensation step [1]. This represents a >2.6-fold yield improvement attributable to the tosylate salt form. Additionally, the patent exemplifies yields of 91.0% and 83.5% in other tosylate-based examples, all substantially exceeding the prior art hydrochloride-based yields [1].
| Evidence Dimension | Condensation reaction yield (key intermediate step) |
|---|---|
| Target Compound Data | 94.5% (tosylate salt, Example 3); 91.0% (Example 4); 83.5% (Example 1 with bromide) |
| Comparator Or Baseline | 32–35% (prior art hydrochloride salt route) |
| Quantified Difference | ≥2.6-fold increase (94.5% vs. ≤35%) |
| Conditions | Reaction with α-cyclopropylcarbonyl-2-fluorobenzyl bromide in DMF with NaHCO₃, NaBr, tetrabutylammonium bromide as phase-transfer catalyst |
Why This Matters
The 2.6-fold yield advantage directly reduces raw material cost per kg of prasugrel intermediate and eliminates the need for chromatographic purification, enabling economically viable industrial-scale procurement.
- [1] Liu, C.; Lu, Q.; Chen, C. Method for Preparing Prasugrel. U.S. Patent Application 20120142927, Zhejiang Huahai Pharmaceutical Co., 2012. View Source
